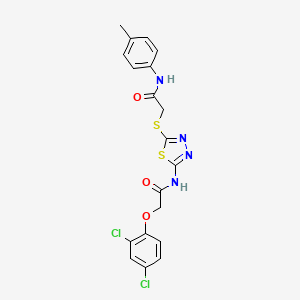![molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6](/img/structure/B3007450.png)
[2,3'-Bipyridin]-6'-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyridin]-6’-amine dihydrochloride: is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings
Mécanisme D'action
Target of Action
The primary target of [2,3’-Bipyridin]-6’-amine dihydrochloride is the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is predominantly found in the central nervous system (CNS) and plays a crucial role in transmitting signals in the brain . In addition to its agonistic action on α7 receptors, [2,3’-Bipyridin]-6’-amine dihydrochloride also acts as an antagonist at α3β4, α4β2, and other nicotinic receptors .
Mode of Action
[2,3’-Bipyridin]-6’-amine dihydrochloride interacts with its targets by binding to the α7 nAChR, acting as a partial agonist On the other hand, it blocks the α4β2 current, acting as an antagonist . This dual action allows it to modulate the activity of these receptors, influencing the transmission of signals in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-6’-amine dihydrochloride typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halide, catalyzed by palladium.
Industrial Production Methods: Industrial production often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions typically involve:
Catalysts: Palladium-based catalysts are commonly used.
Solvents: Organic solvents such as tetrahydrofuran or dimethylformamide.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,3’-Bipyridin]-6’-amine dihydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation Products: Oxidized bipyridine derivatives.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as ligands in transition-metal catalysis.
Photosensitizers: Employed in the development of photosensitizers for solar cells.
Biology:
Biologically Active Molecules: Serves as a precursor for the synthesis of biologically active molecules.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
- [2,2’-Bipyridin]-5-amine dihydrochloride
- [2,2’-Bipyridin]-4-amine dihydrochloride
Uniqueness:
- Coordination Chemistry: [2,3’-Bipyridin]-6’-amine dihydrochloride exhibits unique coordination properties due to the position of the amine group.
- Reactivity: The compound’s reactivity can differ significantly from other bipyridine derivatives, making it suitable for specific applications.
Propriétés
IUPAC Name |
5-pyridin-2-ylpyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBOVZWVAUVZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)


![methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3007374.png)



![4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid](/img/structure/B3007383.png)
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B3007384.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)
![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)
